2,6-Difluoro-4-iodobenzonitrile
CAS No.: 141743-50-2
Cat. No.: VC13616328
Molecular Formula: C7H2F2IN
Molecular Weight: 265.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141743-50-2 |
|---|---|
| Molecular Formula | C7H2F2IN |
| Molecular Weight | 265.00 g/mol |
| IUPAC Name | 2,6-difluoro-4-iodobenzonitrile |
| Standard InChI | InChI=1S/C7H2F2IN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H |
| Standard InChI Key | WDYZUODPVUYOOJ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)C#N)F)I |
| Canonical SMILES | C1=C(C=C(C(=C1F)C#N)F)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
| Property | Value |
|---|---|
| CAS Number | 141743-50-2 |
| Molecular Formula | C₇H₂F₂IN |
| Molecular Weight | 265.00 g/mol |
| IUPAC Name | 2,6-Difluoro-4-iodobenzonitrile |
| Key Functional Groups | Cyano (-CN), Iodo (-I), Fluorine (-F) |
The compound’s structure is characterized by a benzene ring substituted with two fluorine atoms (para to each other) and an iodine atom meta to the nitrile group. This arrangement enhances its reactivity in electrophilic substitution and cross-coupling reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves iodination of 2,6-difluorobenzonitrile using iodine and an oxidizing agent (e.g., HNO₃) in polar aprotic solvents like acetonitrile or dichloromethane. A typical procedure includes:
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Dissolving 2,6-difluorobenzonitrile in anhydrous acetonitrile.
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Adding iodine and a catalytic amount of HNO₃.
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Refluxing at 60–80°C for 12–24 hours.
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Isolating the product via column chromatography (yield: 70–85%) .
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to optimize yield (≥90%) and purity (≥95%). Key steps include:
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Automated halogenation under pressurized conditions.
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Real-time monitoring of reaction parameters (temperature, pH).
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 78–80°C (reported for analogs) |
| Solubility | Soluble in DMF, DMSO, THF |
| Stability | Stable under inert gas; sensitive to light |
| Storage Conditions | 2–8°C in amber glass containers |
The compound’s electron-withdrawing substituents (F, I, CN) render it highly polar, facilitating participation in SNAr (nucleophilic aromatic substitution) and Suzuki-Miyaura coupling reactions .
Applications in Scientific Research
Organic Synthesis
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Cross-Coupling Reactions: Serves as a substrate in palladium-catalyzed couplings to synthesize biaryl compounds . For example, reacting with arylboronic acids yields 2,6-difluoro-4-arylbenzonitriles, intermediates in agrochemicals .
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Halogen Exchange: The iodine atom can be replaced via Ullmann or Buchwald-Hartwig amination to introduce amines or ethers.
Materials Science
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Liquid Crystals: Used to develop fluorinated liquid crystals for optoelectronic devices due to its rigid, polar structure .
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Coordination Polymers: Acts as a ligand for transition metals (e.g., Cu, Pd) to construct metal-organic frameworks (MOFs) .
Pharmaceutical Intermediates
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Anticancer Agents: Incorporated into kinase inhibitors targeting EGFR and VEGFR.
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PET Tracers: Radiolabeled with ¹²³I/¹²⁵I for imaging amyloid plaques in Alzheimer’s disease .
Biological Activity and Mechanisms
The compound’s halogen bonding and π-stacking interactions enable modulation of enzymatic activity. For instance:
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Inhibits Leishmania trypanothione reductase by binding to the enzyme’s active site via fluorine-iodine interactions .
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Disrupts bacterial biofilms by interfering with quorum-sensing pathways.
| Hazard Statement | Code | Risk Description |
|---|---|---|
| Acute oral toxicity | H302 | Harmful if swallowed |
| Skin irritation | H315 | Causes skin irritation |
| Eye damage | H319 | Causes serious eye irritation |
| Respiratory irritation | H335 | May cause respiratory irritation |
Precautionary Measures
Comparison with Structural Analogs
| Compound | Molecular Formula | Key Differences | Applications |
|---|---|---|---|
| 2,6-Difluorobenzonitrile | C₇H₃F₂N | Lacks iodine; lower reactivity | Solvent additive |
| 4-Iodobenzonitrile | C₇H₄IN | Lacks fluorine substituents | Radiolabeling |
| 2-Fluoro-4-iodobenzonitrile | C₇H₃FIN | Mono-fluoro substitution | TRPA1 antagonist synthesis |
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